molecular formula C13H11NO3 B13274577 4-(Phenoxymethyl)pyridine-2-carboxylic acid

4-(Phenoxymethyl)pyridine-2-carboxylic acid

Cat. No.: B13274577
M. Wt: 229.23 g/mol
InChI Key: MIPVDBJDVPPRQZ-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of pyridine carboxylic acid, where a phenoxymethyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Phenoxymethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid: Lacks the phenoxymethyl group, resulting in different chemical properties and reactivity.

    Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups but different core structures.

Uniqueness: 4-(Phenoxymethyl)pyridine-2-carboxylic acid is unique due to the presence of both the phenoxymethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-(phenoxymethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)12-8-10(6-7-14-12)9-17-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16)

InChI Key

MIPVDBJDVPPRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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